

# ELA-32: A Novel Endogenous Peptide Regulating Fluid Homeostasis

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## Compound of Interest

Compound Name: ELA-32(human)

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of ELA-32 (also known as Elabela or Toddler), a recently discovered endogenous peptide ligand for the apelin receptor (APJ). ELA-32 is emerging as a critical regulator of cardiovascular function and fluid homeostasis.[1][2] This document details the molecular characteristics of ELA-32, its signaling pathways, and its intricate involvement in maintaining fluid balance, primarily through its interaction with the renin-angiotensin and vasopressin systems. We present key quantitative data from preclinical studies in structured tables, outline detailed experimental protocols for its investigation, and provide visual diagrams of its signaling and functional pathways. The guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of the ELA-32/APJ axis in diseases characterized by fluid dysregulation, such as hypertension and heart failure.

## Introduction

### Discovery of a New Endogenous Ligand

In 2013, a novel secreted peptide hormone named ELABELA (ELA), also referred to as Toddler or Apela, was identified as a second endogenous ligand for the previously characterized apelin receptor (APJ).[3] Encoded by a gene once considered a non-coding RNA, ELA was initially found to be essential for embryonic heart development.[3][4] Subsequent research has revealed that ELA is highly expressed in adult tissues, including the kidney and heart, where it plays a pivotal role in regulating cardiovascular function and maintaining body fluid

homeostasis.[3][4] The most common and studied isoform of this peptide is the 32-amino acid ELA-32.

## The Apelinergic System: APJ Receptor and its Ligands

The apelinergic system consists of the G protein-coupled receptor (GPCR) APJ and its two known endogenous peptide ligands: apelin and ELA.[1][2] This system is a crucial regulator of the cardiovascular system, energy metabolism, and fluid homeostasis.[2] While apelin has been studied for some time, the discovery of ELA has added a new layer of complexity and therapeutic potential to the APJ signaling axis. Both ligands bind to and activate the APJ receptor, but they can trigger distinct downstream signaling pathways, suggesting non-redundant physiological roles.[4][5][6]

## The Importance of Fluid Homeostasis

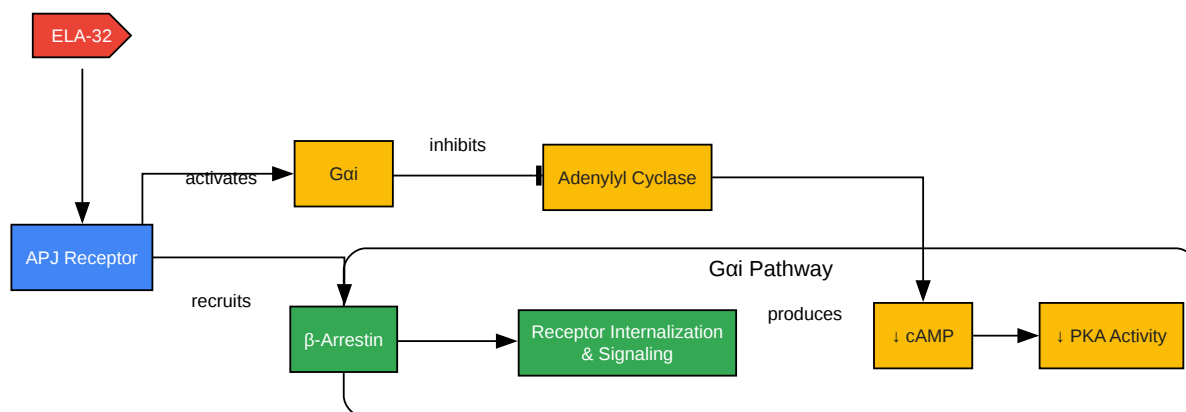
Fluid homeostasis is the dynamic process of maintaining the body's fluid and electrolyte balance within a narrow physiological range. This equilibrium is essential for cellular function, tissue perfusion, and blood pressure regulation. The kidneys, central nervous system, and a complex network of hormones, including the renin-angiotensin-aldosterone system (RAAS) and arginine vasopressin (AVP), tightly control it. Dysregulation of this system is a hallmark of major cardiovascular diseases like hypertension, heart failure, and kidney disease. ELA-32 has been identified as a significant new player in this regulatory network.[3][7]

## Molecular Profile and Mechanism of Action

ELA-32 is a 32-amino acid peptide derived from a 54-amino acid precursor protein.[4] It is highly expressed in the adult kidney and vascular endothelium.[3][8] ELA-32 exerts its physiological effects by binding to the APJ receptor.

## APJ Receptor Signaling

Upon binding to the APJ receptor, ELA-32 primarily activates an inhibitory G-protein (G $\alpha$ i) signaling pathway.[6][9] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Like many GPCRs, the ELA-32/APJ axis can also signal through  $\beta$ -arrestin-dependent pathways, which are involved in receptor internalization and can initiate distinct downstream cellular responses.[10][11]

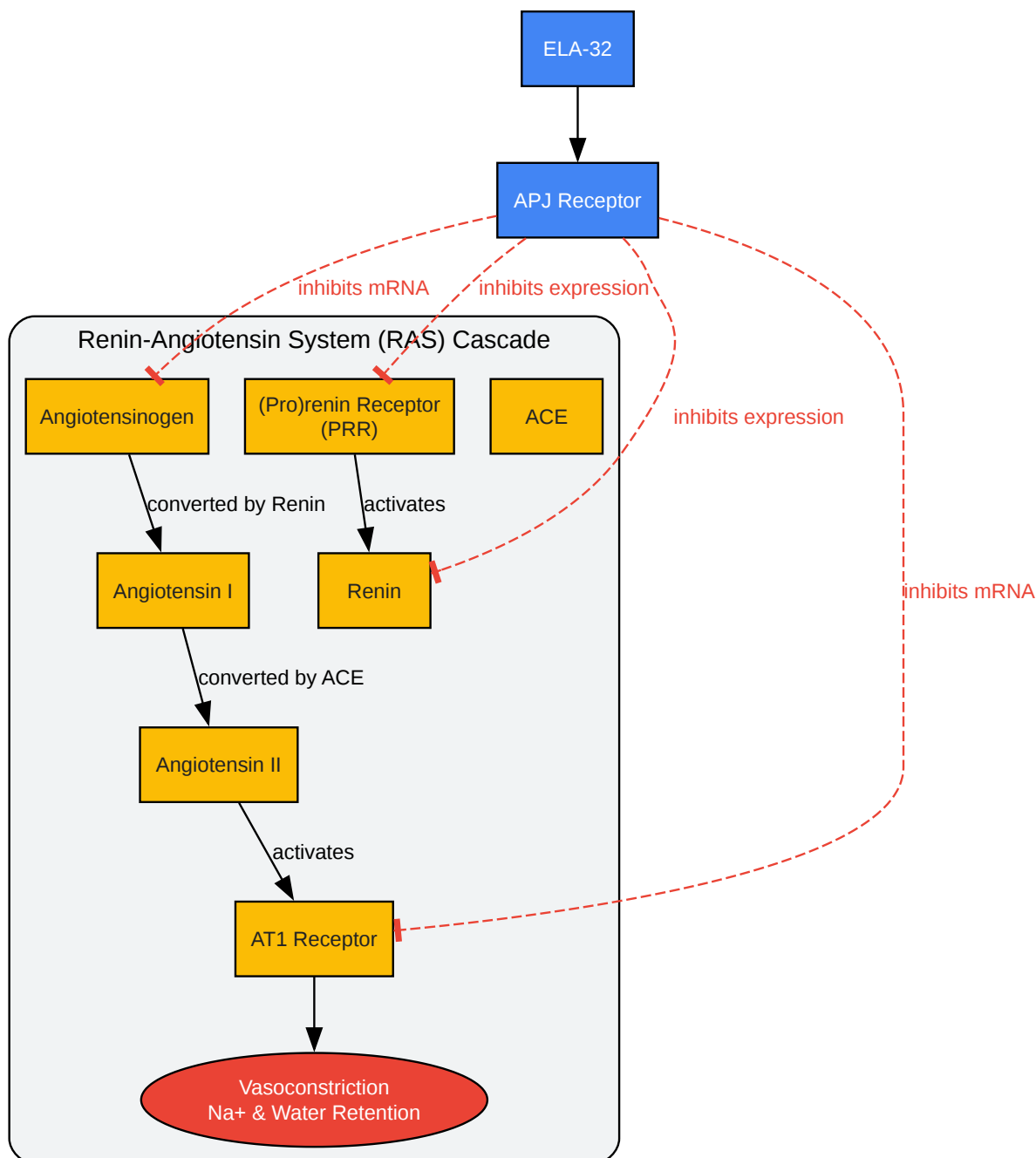


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**Caption:** ELA-32 signaling through Gαi and β-arrestin pathways.

## Antagonism of the Renin-Angiotensin System (RAS)

A primary mechanism by which ELA-32 regulates fluid balance and blood pressure is through its direct antagonism of the intrarenal renin-angiotensin system (RAS).[8][12] The RAS is a cascade that promotes sodium and water retention and vasoconstriction, thereby increasing blood pressure.[13] ELA-32 has been shown to suppress the expression of key RAS components in the kidney, including the (pro)renin receptor (PRR), renin, angiotensinogen (AGT), and the angiotensin II type 1 receptor (AT1R).[8][14] This inhibitory action counteracts the effects of RAS, promoting diuresis and lowering blood pressure.[8][12]

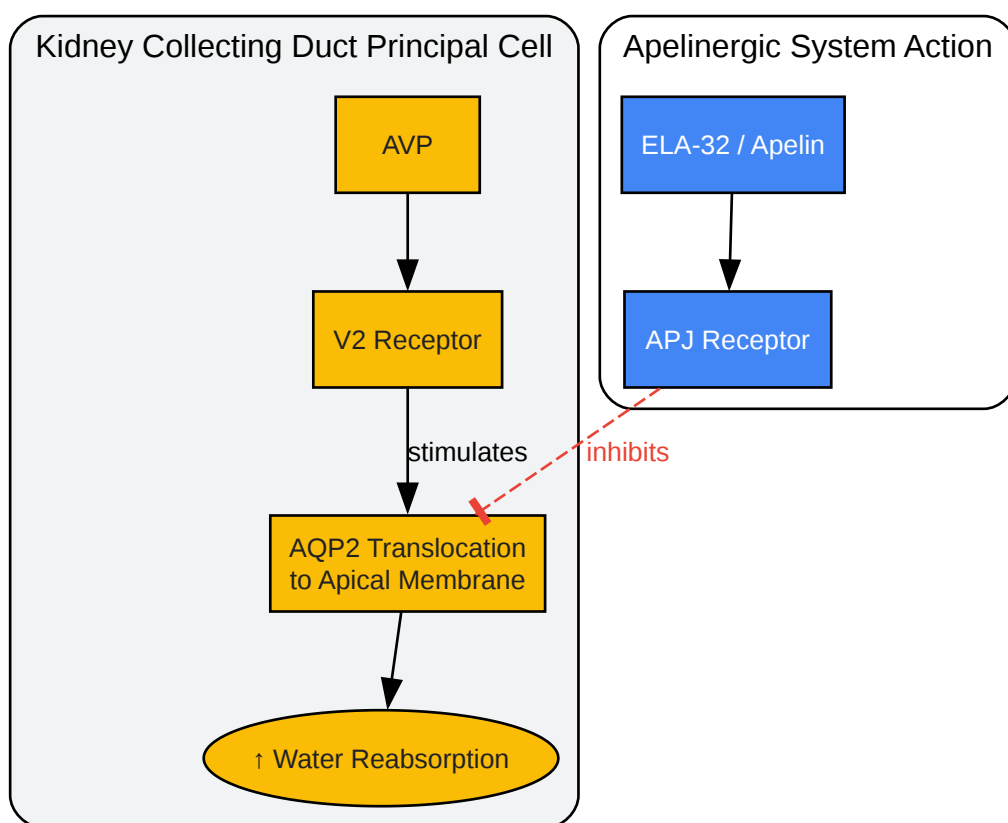


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**Caption:** ELA-32 antagonizes the renal RAS cascade at multiple points.

## Interaction with the Vasopressin (AVP) System

The apelinergic system is known to functionally oppose the actions of arginine vasopressin (AVP), the body's primary antidiuretic hormone.[2] While direct ELA-32-AVP antagonism in the kidney is still under investigation, studies show that central administration of ELA can activate AVP neurons in the hypothalamus.[6][15] At the kidney level, apelin (the other APJ ligand) prevents AVP-induced translocation of aquaporin-2 (AQP2) water channels to the cell membrane in the collecting ducts, thereby inhibiting water reabsorption and promoting diuresis.[2][3] It is hypothesized that ELA-32 shares this aquaretic effect, contributing to its role in fluid excretion.



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**Caption:** Postulated antagonism of ELA-32 on AVP-mediated water reabsorption.

## Preclinical Evidence and Quantitative Data

Preclinical studies, primarily in rodent models, have provided significant quantitative data on the effects of ELA-32 administration.

## Effects on Renal Function and Blood Pressure

Administration of ELA-32 to high-salt-loaded Dahl salt-sensitive rats, a model of hypertension, demonstrated significant protective effects.[\[12\]](#)

Table 1: Effects of ELA-32 Infusion in Dahl Salt-Sensitive Rats

Parameter	Control (High Salt)	ELA-32 Treated (High Salt)	Outcome	Reference
Mean Arterial Pressure	Elevated	Significantly Lowered	Antihypertensive Effect	<a href="#">[12]</a>
Systolic Blood Pressure	Elevated	Significantly Lowered	Antihypertensive Effect	<a href="#">[12]</a>
Diastolic Blood Pressure	Elevated	Significantly Lowered	Antihypertensive Effect	<a href="#">[12]</a>
Albuminuria	Increased	Significantly Reduced	Renal Protection	<a href="#">[12]</a>
Urinary Angiotensin II	Increased	Significantly Reduced	RAS Inhibition	<a href="#">[12]</a>

| Urinary Prorenin/Renin | Increased | Significantly Reduced | RAS Inhibition |[\[12\]](#) |

## Modulation of Intrarenal RAS Components

ELA-32 treatment directly blunts the upregulation of key RAS components in the kidneys of hypertensive rats.[\[8\]](#)

Table 2: Relative Protein/mRNA Expression of RAS Components in Kidney Medulla/Cortex

Gene/Protein	High Salt Diet	High Salt + ELA-32	Effect of ELA-32	Reference
<b>Renin (Protein)</b>	<b>Upregulated</b>	<b>Significantly Blunted</b>	<b>Suppression</b>	<b>[8][12]</b>
(Pro)renin Receptor (PRR)	Upregulated	Significantly Blunted	Suppression	[8]
Angiotensinogen (AGT) (mRNA)	Elevated	Suppressed	Suppression	[8]
AT1 Receptor (mRNA)	Elevated	Suppressed	Suppression	[8]

| AT2 Receptor (mRNA) | Elevated | Suppressed | Suppression |[8] |

## Effects on Cardiac Hemodynamics

In addition to its renal effects, ELA-32 has potent effects on the cardiovascular system, demonstrating positive inotropic (contractility-enhancing) and vasodilatory actions.

Table 3: Hemodynamic Effects of ELA-32 in Rats

Parameter	Dose	Change vs. Saline Control	Outcome	Reference
LV Ejection Fraction	<b>20 nmol</b>	<b>+10.3%</b>	<b>Increased Contractility</b>	
	150 nmol	+13.5%	Increased Contractility	
Cardiac Output	20 nmol	+3296 RVU/min	Increased Pumping	
	150 nmol	+4000 RVU/min	Increased Pumping	

| Cardiac Contractility (dP/dtMAX) | 150 nmol | +2825 mm Hg/s | Increased Contractility | |

## Key Experimental Protocols

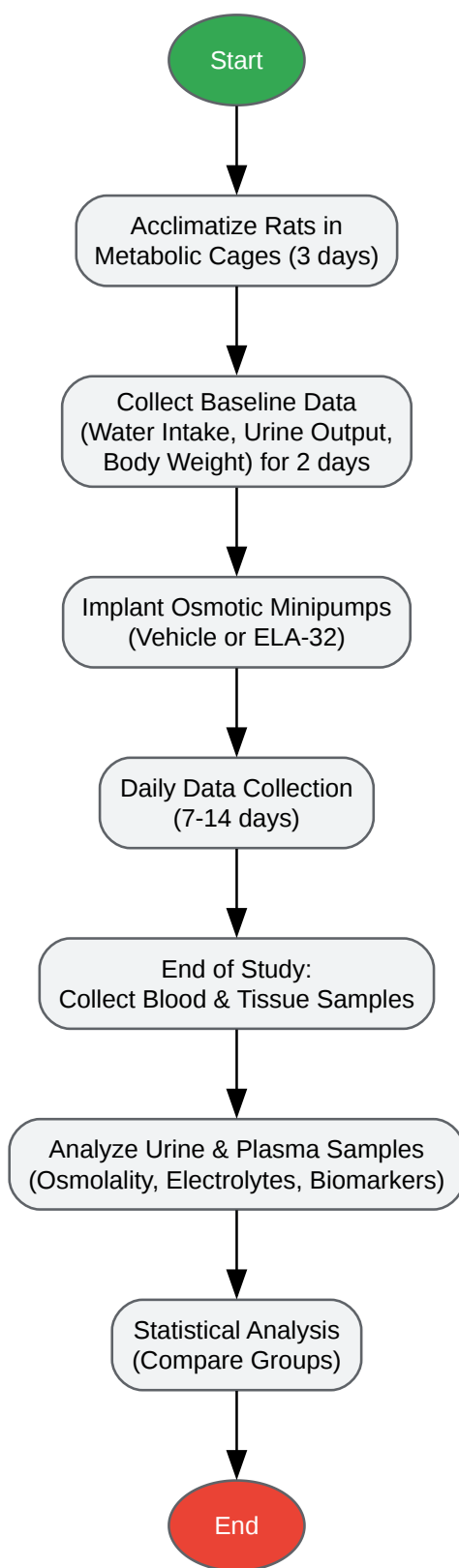
Investigating the role of ELA-32 in fluid homeostasis requires a combination of in vivo physiological assessments and ex vivo molecular analyses.

### In Vivo Assessment of Fluid Balance

This protocol is designed to measure changes in water intake, urine output, and electrolyte balance in response to ELA-32 administration in a rodent model.

- **Animal Model:** Male Sprague Dawley or Dahl salt-sensitive rats (8-10 weeks old).
- **Acclimatization:** House animals individually in metabolic cages for at least 3 days to acclimatize. Maintain a 12-hour light/dark cycle and provide standard chow and water ad libitum.
- **Baseline Measurement:** For 2 consecutive days, measure and record 24-hour water intake, 24-hour urine volume, and body weight. Collect urine samples for baseline analysis of osmolality and electrolyte (Na<sup>+</sup>, K<sup>+</sup>) concentration.
- **ELA-32 Administration:** Implant osmotic minipumps subcutaneously for continuous infusion of either vehicle (saline) or ELA-32 at a specified dose (e.g., 1.5 mg·kg<sup>-1</sup>·day<sup>-1</sup>) for a period of 7-14 days.[\[12\]](#)
- **Data Collection:** Continue daily measurements of water intake, urine output, and body weight throughout the infusion period. Collect 24-hour urine samples at specified intervals (e.g., day 3, 7, 14).
- **Sample Analysis:** Analyze urine samples for osmolality using an osmometer and for Na<sup>+</sup> and K<sup>+</sup> concentrations using a flame photometer or ion-selective electrodes. At the end of the study, collect blood plasma and kidney tissues for further analysis.
- **Statistical Analysis:** Compare data between vehicle- and ELA-32-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).





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**Caption:** Experimental workflow for in vivo fluid homeostasis studies.

## Quantification of ELA-32 in Plasma

An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying ELA-32 levels in plasma samples.<sup>[16]</sup>

- **Sample Collection:** Collect peripheral venous blood into EDTA anticoagulation vacuum tubes.
- **Processing:** Immediately centrifuge samples at 3000 x g for 10 minutes at 4°C.
- **Storage:** Aliquot the resulting plasma and store at -80°C until analysis to prevent degradation.
- **Assay:** Use a commercially available, high-sensitivity ELA-32 ELISA kit (e.g., Peninsula Laboratories International, S-1508.0001).<sup>[16]</sup> Follow the manufacturer's protocol precisely. The assay typically employs a double-antibody sandwich format.
- **Data Analysis:** Generate a standard curve using the provided standards. Calculate the concentration of ELA-32 in the unknown samples by interpolating their absorbance values from the standard curve.

## Analysis of Gene and Protein Expression

To assess the impact of ELA-32 on the expression of RAS components and other relevant markers in kidney tissue.<sup>[8]</sup>

- **Quantitative Real-Time PCR (qRT-PCR):**
  - **RNA Extraction:** Isolate total RNA from kidney cortex and medulla tissue using a suitable kit (e.g., RNeasy, Qiagen).
  - **Reverse Transcription:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  - **PCR:** Perform qRT-PCR using gene-specific primers for targets like Renin, AGT, AT1R, AT2R, and a housekeeping gene (e.g., GAPDH) for normalization.
  - **Analysis:** Calculate relative mRNA expression using the  $\Delta\Delta C_t$  method.

- Western Blotting:
  - Protein Extraction: Homogenize kidney tissue in RIPA buffer with protease inhibitors to extract total protein.
  - Quantification: Determine protein concentration using a BCA assay.
  - Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
  - Transfer: Transfer the separated proteins to a PVDF membrane.
  - Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Renin, PRR) and a loading control (e.g., β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
  - Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

## Implications for Drug Development

The multifaceted actions of ELA-32 present a compelling case for its therapeutic potential. Its ability to simultaneously lower blood pressure, promote diuresis, and protect renal function by counteracting the RAS makes the ELA-32/APJ axis an attractive target for several conditions: [\[5\]\[8\]](#)

- Hypertension: ELA-32-based therapies could offer a novel approach to managing high blood pressure, particularly in salt-sensitive forms. [\[12\]](#)
- Heart Failure: By increasing cardiac contractility and output while reducing cardiac fibrosis, ELA-32 could be beneficial in treating heart failure. [\[5\]\[17\]](#)
- Kidney Disease: The renal-protective effects, including the reduction of albuminuria and inflammation, suggest a role in managing chronic kidney disease and hypertensive kidney damage. [\[3\]\[8\]](#)

The development of stable ELA-32 peptide analogs or small molecule agonists for the APJ receptor could provide a new class of therapeutics for these complex cardiovascular and renal diseases. [\[5\]](#)

## Conclusion

ELA-32 is a pivotal hormone in the regulation of fluid homeostasis and cardiovascular function. Its mechanism of action, centered on activation of the APJ receptor and potent antagonism of the renin-angiotensin system, provides a powerful counterbalance to the body's primary fluid-retaining and pressor pathways. The preclinical data strongly support its beneficial effects on blood pressure, renal function, and cardiac performance. Further research into the specific interactions of ELA-32 with the vasopressin system and the development of targeted therapeutics aimed at the APJ receptor hold significant promise for addressing unmet needs in the treatment of cardiovascular and renal diseases.

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